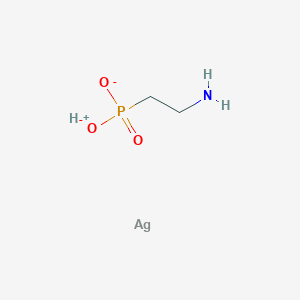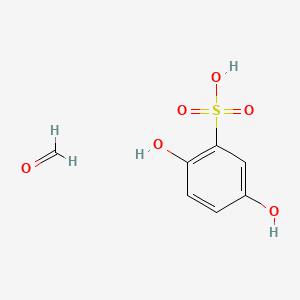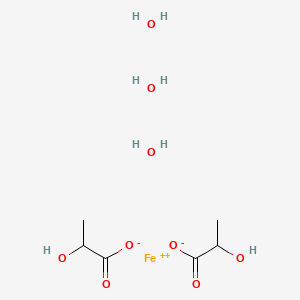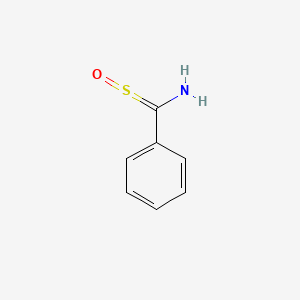
Thiobenzamide S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiobenzamide S-oxide is a member of benzenes.
Wissenschaftliche Forschungsanwendungen
Hepatotoxicity Studies
Thiobenzamide S-oxide (TBSO) has been studied for its hepatotoxic effects. Chieli, Malvaldi, and Segnini (1980) found that TBSO induced liver centrilobular necrosis and impaired liver functions in rats, suggesting its involvement in liver damage caused by thiobenzamide (Chieli, Malvaldi, & Segnini, 1980). Hanzlik, Cashman, and Traiger (1980) also investigated the relative hepatotoxicity of various thiobenzamide derivatives, including TBSO, highlighting its significant hepatotoxic effects (Hanzlik, Cashman, & Traiger, 1980).
Microsomal Oxidation and Metabolism
Research by Tynes and Hodgson (1983) explored the microsomal oxidation pathways of thiobenzamide to TBSO in liver and lung microsomes. They identified two distinct pathways involving FAD-containing monooxygenase and cytochrome P-450 (Tynes & Hodgson, 1983). Hanzlik and Cashman (1983) further examined the microsomal metabolism of TB and TBSO, suggesting that the S-oxidation of TB to TBSO is a key step in its biotransformation (Hanzlik & Cashman, 1983).
Immune System Impact
Pasquinelli et al. (1989) conducted a study on the effects of thiobenzamide on the rat immune system. They found that TB and its proximal metabolite TBSO induced significant thymus cortex involution, affecting cell-mediated immunity and other immune responses (Pasquinelli et al., 1989).
Medicinal Chemistry and Drug Delivery
A novel study by Lee et al. (2021) explored the use of thiobenzamide derivatives in medical applications, particularly focusing on NO/H2S co-delivery from self-assembled nanoparticles for enhanced angiogenesis (Lee et al., 2021).
Molecular Structure Analysis
Bonamartini Corradi et al. (1999) investigated the crystal structure of thionicotinamide S-oxide, a related compound, providing insights into the molecular geometry and interactions of such compounds (Bonamartini Corradi et al., 1999).
Environmental and Biochemical Studies
Dodge et al. (2006) studied the metabolism of thiobenzamide and its S-oxide by Ralstonia pickettii, revealing the bacterium's ability to transform thioamide compounds, suggesting its role in environmental degradation processes (Dodge et al., 2006).
Eigenschaften
CAS-Nummer |
20199-04-6 |
|---|---|
Produktname |
Thiobenzamide S-oxide |
Molekularformel |
C7H7NOS |
Molekulargewicht |
153.2 g/mol |
IUPAC-Name |
phenyl(sulfinyl)methanamine |
InChI |
InChI=1S/C7H7NOS/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,8H2 |
InChI-Schlüssel |
GZEKDPVRFJUKQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S=O)N |
Andere CAS-Nummern |
20199-04-6 |
Synonyme |
thiobenzamide-S-oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



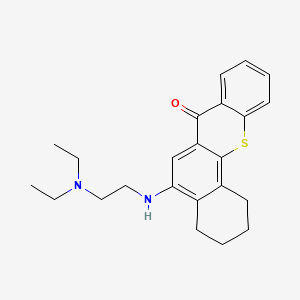
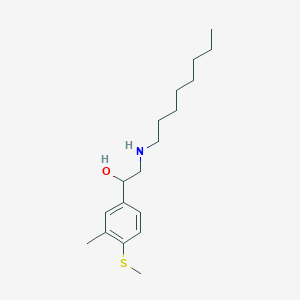
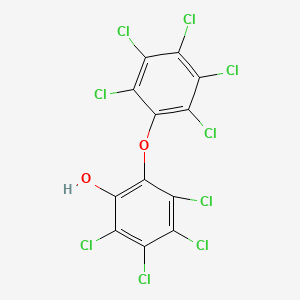
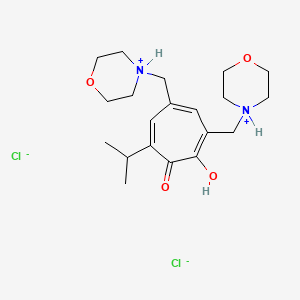

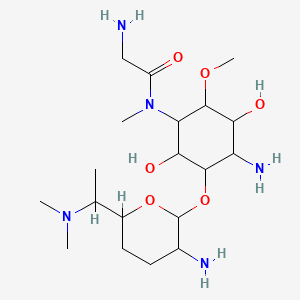
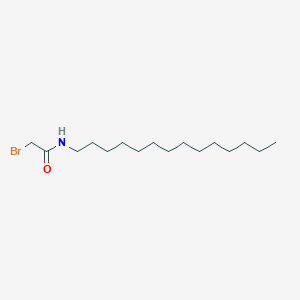
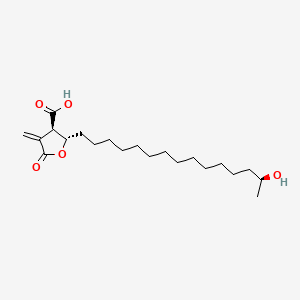
![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)
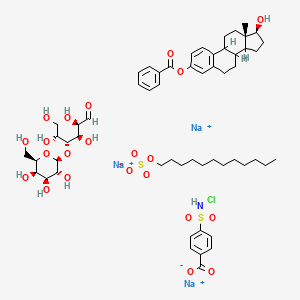
![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
